4-Chloro-3-(trifluoromethyl)benzamide
CAS No.: 62584-23-0
Cat. No.: VC2338929
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62584-23-0 |
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Molecular Formula | C8H5ClF3NO |
Molecular Weight | 223.58 g/mol |
IUPAC Name | 4-chloro-3-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C8H5ClF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) |
Standard InChI Key | PIYDLRBTABXQSP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl |
Introduction
Chemical Structure and Identification
Molecular Structure
4-Chloro-3-(trifluoromethyl)benzamide consists of a benzene ring substituted with a chlorine atom at position 4, a trifluoromethyl group at position 3, and an amide group (-CONH₂). The molecular formula is C₈H₅ClF₃NO, with a calculated molecular weight of approximately 223.58 g/mol. The compound features a planar aromatic ring with substituents that influence its electronic distribution and reactivity.
Physical and Chemical Properties
Physical Properties
Based on the structural features of 4-Chloro-3-(trifluoromethyl)benzamide, we can anticipate certain physical properties:
Property | Estimated Value/Characteristic | Basis for Estimation |
---|---|---|
Physical State | Crystalline solid at room temperature | Typical for benzamide derivatives |
Solubility | Poorly soluble in water; soluble in organic solvents | Due to hydrophobic CF₃ and Cl groups |
Melting Point | 120-150°C (estimated range) | Based on similar benzamide structures |
Lipophilicity (LogP) | 2.5-3.5 (estimated) | Presence of CF₃ and Cl enhances lipophilicity |
pKa | Approximately 8-9 for the amide proton | Typical for benzamide derivatives |
Chemical Reactivity
The chemical reactivity of 4-Chloro-3-(trifluoromethyl)benzamide is influenced by its functional groups:
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The amide group (-CONH₂) can participate in hydrogen bonding as both donor and acceptor, which affects its solubility and potential interactions with biological targets.
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The trifluoromethyl group (-CF₃) at position 3 is a strong electron-withdrawing group that affects the electronic distribution within the molecule, potentially enhancing the acidity of the amide proton.
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The chlorine atom at position 4 provides a site for possible nucleophilic aromatic substitution reactions under appropriate conditions, which can be valuable for chemical modifications.
Synthesis Methods
From Corresponding Acid Chloride
One potential synthesis route would involve the conversion of 4-chloro-3-(trifluoromethyl)benzoic acid to its acid chloride, followed by reaction with ammonia to form the amide:
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Conversion of 4-chloro-3-(trifluoromethyl)benzoic acid to the acid chloride using thionyl chloride or oxalyl chloride
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Reaction of the acid chloride with ammonia (gaseous or in solution) to form the amide
From Related Isocyanate
The search results mention the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate , which could potentially be converted to the target amide via controlled hydrolysis:
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Synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate as described in the patent
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Controlled hydrolysis of the isocyanate to form the corresponding amide
The patent describes a method involving "reacting o-chlorotrifluoromethyl benzene, acetic anhydride and concentrated nitric acid to obtain 4-nitro-2-trifluoromethyl chlorobenzene," followed by reduction and reaction with triphosgene . This synthetic approach could potentially be modified to produce the target amide.
Feature | Contribution to Drug Properties |
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CF₃ Group | Enhanced metabolic stability, increased lipophilicity, improved blood-brain barrier penetration |
Chlorine | Modulation of lipophilicity, possible halogen bonding with biological targets |
Amide Group | Hydrogen bonding capabilities, improved solubility compared to non-polar analogs |
Material Science Applications
Compounds containing trifluoromethyl and chloro substituents on aromatic rings often display interesting properties relevant to materials science:
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Enhanced thermal stability due to the presence of C-F bonds
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Altered electronic properties of polymeric materials when incorporated
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Potential applications in specialty coatings and films
Comparative Analysis
Comparison with Related Compounds
Structure-Activity Relationship Considerations
The specific positioning of substituents in 4-Chloro-3-(trifluoromethyl)benzamide is likely to influence its biological activity:
Research Implications
Analytical Considerations
For research involving 4-Chloro-3-(trifluoromethyl)benzamide, several analytical approaches would be valuable:
Analytical Method | Application |
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NMR Spectroscopy | Structural confirmation; ¹H, ¹³C, and ¹⁹F NMR would provide valuable structural information |
Mass Spectrometry | Molecular weight confirmation; fragmentation pattern analysis |
HPLC | Purity assessment; monitoring of reactions |
X-ray Crystallography | Definitive 3D structural determination if crystals can be obtained |
IR Spectroscopy | Identification of functional groups, particularly the amide C=O stretch |
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